molecular formula C15H29N3O B5473182 N-butyl-4-cyclohexylpiperazine-1-carboxamide

N-butyl-4-cyclohexylpiperazine-1-carboxamide

Cat. No.: B5473182
M. Wt: 267.41 g/mol
InChI Key: VIUSRSYJVSMIBB-UHFFFAOYSA-N
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Description

N-butyl-4-cyclohexylpiperazine-1-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-cyclohexylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-cyclohexylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-butyl-4-cyclohexylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

N-butyl-4-cyclohexylpiperazine-1-carboxamide acts as a potent and selective agonist of the melanocortin subtype-4 receptor (MC4R). Agonists bind to receptors and activate them, initiating a cellular response. In the case of MC4R, activation is associated with the regulation of food intake and energy homeostasis. The compound’s high selectivity for MC4R makes it particularly useful for dissecting the specific contributions of this receptor subtype from other melanocortin receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-4-cyclohexylpiperazine-1-carboxamide is unique due to its specific structure and high selectivity for the melanocortin subtype-4 receptor. This selectivity allows for targeted research and potential therapeutic applications, distinguishing it from other piperazine derivatives and similar compounds.

Properties

IUPAC Name

N-butyl-4-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O/c1-2-3-9-16-15(19)18-12-10-17(11-13-18)14-7-5-4-6-8-14/h14H,2-13H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUSRSYJVSMIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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